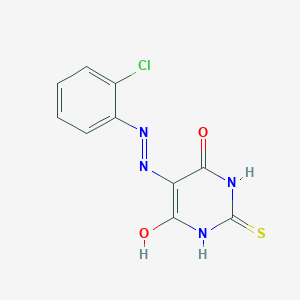
4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole” is a derivative of pyrazole, a five-membered heterocyclic compound . It is a stable, well-crystallized white crystalline substance, soluble in many organic solvents and in hydrocarbons when heated .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. In one study, an attempt to synthesize cyclic 1,3-thiazoline by cyclization of the corresponding N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide under the action of hydrochloric acid solution led to hydrolysis to the starting 4-bromo-3,5-dimethylpyrazole . Another study used N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .
Applications De Recherche Scientifique
- Inhibitor of Human Liver Alcohol Dehydrogenase : 4-Bromopyrazole has been studied as an inhibitor of human liver alcohol dehydrogenase. Understanding its interactions with enzymes can aid drug design and development .
- Mutagenicity Studies : Researchers have used this compound in mutagenicity studies, particularly with the L-arabinose resistance test of Salmonella typhimurium .
- Starting Material for 1,4’-Bipyrazoles : 4-Bromopyrazole serves as a valuable starting material in the synthesis of 1,4’-bipyrazoles, which have applications in coordination chemistry and materials science .
- Hexacoordinate Complexes : It can react with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes. These complexes find use in various chemical processes .
- Ligand for Coordination Complexes : Researchers explore its coordination chemistry properties, using it as a ligand to form novel metal complexes. These complexes may exhibit interesting optical, magnetic, or catalytic behavior .
- NMR and HPLC Analysis : Scientists employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to characterize this compound .
- LC-MS and UPLC : Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) are also used for its analysis .
- Exploring Biological Effects : Researchers investigate the bioactivity and potential biological targets of 4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole. Its unique structure may interact with cellular components .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Coordination Chemistry
Analytical Techniques
Chemical Biology and Bioactivity Studies
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s reported that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation and atp-32p exchange reaction . This suggests that 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole might interact with its targets in a similar manner, affecting energy production and utilization within cells.
Result of Action
The related compound 4-bromopyrazole has been reported to inhibit energy-dependent and independent calcium uptake , which could potentially lead to changes in cellular calcium homeostasis.
Propriétés
IUPAC Name |
4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSGBNRINWZGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)

![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)
![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2441827.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2441831.png)
![3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B2441832.png)
![3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2441833.png)
![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)
![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)
